4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzylidene group, a tolyl group, and a thiol group attached to the triazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced through a condensation reaction between the triazole derivative and 3-fluorobenzaldehyde under acidic or basic conditions.
Attachment of the Tolyl Group: The tolyl group can be introduced through a substitution reaction involving a suitable tolyl halide and the triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interaction with DNA/RNA: Binding to nucleic acids and affecting their function.
Modulation of Signaling Pathways: Interfering with cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Bromobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
Comparison
Compared to its analogs, 4-((3-Fluorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
478256-36-9 |
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Molecular Formula |
C16H13FN4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(E)-(3-fluorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4S/c1-11-4-2-6-13(8-11)15-19-20-16(22)21(15)18-10-12-5-3-7-14(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
QLUDEDWKMBYFDR-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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